Cortistatin14

Description

Contextualization within the Somatostatin (B550006) Peptide Family

Cortistatin is considered a member of the somatostatin peptide family due to its significant structural and functional similarities to somatostatin-14 (SRIF-14). nih.gov The primary structure of rat Cortistatin-14 (PCKNFFWKTFSSCK) shares 11 of its 14 amino acids with somatostatin-14 (AGCKNFFWKTFTSC). nih.gov This includes the critical FWKT amino acid sequence responsible for binding to somatostatin receptors and a disulfide bridge that creates a cyclic structure. nih.govresearchgate.net

Despite these structural parallels, cortistatin and somatostatin are products of separate genes, as indicated by their distinct nucleotide sequences and chromosomal locations. nih.govnih.gov Functionally, cortistatin binds with high affinity to all five known somatostatin receptor subtypes (sst1-sst5), much like somatostatin itself. nih.govtocris.comnih.gov This shared receptor interaction underlies many of their common pharmacological properties, such as the inhibition of neuronal activity. nih.govresearchgate.net However, cortistatin also exhibits unique physiological effects not observed with somatostatin, including the induction of slow-wave sleep and the reduction of locomotor activity, suggesting interactions with other receptor systems. nih.govnih.gov

Historical Perspective of Cortistatin-14 Discovery

Cortistatin was first identified in 1996 in the cerebral cortex of rats, where it was noted for its ability to depress cortical activity. researchgate.net The discovery stemmed from research aimed at identifying novel neuropeptides with neuromodulatory functions. Following its initial discovery, cortistatin was subsequently cloned from human, mouse, and rat sources. nih.gov In humans, the cortistatin gene encodes for two active forms, Cortistatin-17 and Cortistatin-29, while in mice and rats, Cortistatin-14 and Cortistatin-29 are produced. researchgate.net Early studies quickly established its close relationship to somatostatin due to the high degree of sequence homology. nih.gov Further research revealed that while cortistatin binds to all somatostatin receptors, it also interacts with other receptors, such as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which somatostatin does not. tocris.comrndsystems.comstanford.edu These findings highlighted that cortistatin is not merely a somatostatin analog but a distinct neuropeptide with a broader range of biological activities.

Endogenous Expression and Distribution Patterns

Cortistatin-14 is predominantly expressed in the central nervous system, with the highest concentrations found in the cerebral cortex and hippocampus. tocris.comrndsystems.comnih.gov Within these regions, it is primarily localized in GABAergic interneurons, where it often co-exists with GABA. researchgate.netgenscript.com This co-localization suggests a significant role in modulating inhibitory neurotransmission. nih.govgenscript.com The expression of cortistatin mRNA has been shown to follow a circadian rhythm and is upregulated during sleep deprivation, pointing to its role as a sleep-modulating factor. nih.gov

Beyond the cortex and hippocampus, cortistatin-immunoreactive neurons and fibers have also been detected in the periventricular hypothalamus. stanford.edu While the distribution of cortistatin overlaps with that of somatostatin in some brain areas, there are distinct differences. For instance, no cortistatin-positive neurons are found in the hilar region of the hippocampus, an area where somatostatin is expressed. stanford.edu In addition to the central nervous system, cortistatin is also expressed in various peripheral tissues, including endocrine cells, immune cells (such as B and T lymphocytes, monocytes, and macrophages), and vascular smooth muscle cells. researchgate.netahajournals.org

Detailed Research Findings

Research has demonstrated the binding affinity of Cortistatin-14 for all five somatostatin receptor subtypes. The inhibitory concentration (IC50) values, which measure the concentration of a substance needed to inhibit a biological process by half, have been determined for Cortistatin-14 at each of the somatostatin receptors. These values indicate a high potency, particularly at the sst2 and sst4 receptors. tocris.comrndsystems.comiscabiochemicals.com Furthermore, Cortistatin-14 also acts as a potent agonist for the MRGPRX2 receptor and binds to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. tocris.comrndsystems.comfrontiersin.org

Binding Affinity of Cortistatin-14 to Somatostatin Receptors

| Receptor Subtype | IC50 (nM) |

|---|---|

| sst1 | 5 |

| sst2 | 0.09 |

| sst3 | 0.3 |

| sst4 | 0.2 |

| sst5 | 0.3 |

Data derived from multiple sources. tocris.comrndsystems.comiscabiochemicals.com

Properties

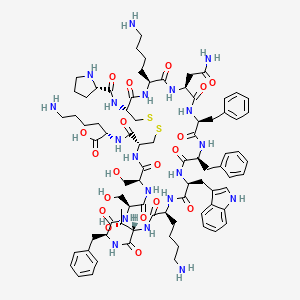

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Molecular Characteristics of Cortistatin 14

Primary Amino Acid Sequence Analysis

The primary structure of rat and mouse Cortistatin-14 consists of a 14-amino acid sequence. nih.govmdpi.combiorbyt.com The specific sequence is Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys. genscript.comabbexa.commedchemexpress.com This sequence is crucial for its biological activity and interaction with various receptors.

| Property | Details |

| Molecular Formula | C81H113N19O19S2 biorbyt.comgenscript.com |

| Molecular Weight | 1721.01 Da sigmaaldrich.comgenscript.com |

| Amino Acid Sequence | Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys genscript.comabbexa.commedchemexpress.com |

| Sequence Abbreviation | PCKNFFWKTFSSCK rndsystems.comgenscript.com |

Disulfide Bridge Formation and Cyclic Conformation

A key feature of Cortistatin-14's structure is the presence of a disulfide bridge. This covalent bond forms between the two cysteine (Cys) residues at positions 2 and 13 of the peptide chain. nih.govmdpi.comgenscript.comabbexa.com This intramolecular linkage results in a cyclic conformation, which is essential for its biological function and stability. nih.govmdpi.combiorxiv.org The cyclic nature of the peptide is a common characteristic among somatostatin-like molecules. Nuclear Magnetic Resonance (NMR) studies have been employed to understand the solution conformation of Cortistatin-14, revealing an ensemble of structures. biorxiv.org

Structural Homologies and Distinctions with Somatostatin-14

Cortistatin-14 shares a high degree of structural homology with Somatostatin-14. nih.govmdpi.comfrontiersin.orgoup.comresearchgate.netnih.gov Specifically, 11 of the 14 amino acid residues in Cortistatin-14 are identical to those in Somatostatin-14. nih.govmdpi.comoup.com This includes the critical FWKT (Phe-Trp-Lys-Thr) sequence that is responsible for binding to all five somatostatin (B550006) receptor subtypes (SST1-SST5). nih.govmdpi.com

Despite these similarities, there are important distinctions. The amino acid sequence of Cortistatin-14 is permuted by one residue relative to Somatostatin-14; the sequence of CST-14 starts at the second residue of SS-14 and extends one residue beyond the C-terminal cysteine of SS-14 with an additional lysine (B10760008). stanford.edu This structural nuance is thought to contribute to some of Cortistatin's unique biological activities that are not observed with somatostatin. wikipedia.org For instance, unlike somatostatin, Cortistatin-14 can also bind to the ghrelin receptor (growth hormone secretagogue receptor, GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MrgX2). rndsystems.commdpi.com

| Feature | Cortistatin-14 | Somatostatin-14 |

| Shared Residues | 11 of 14 amino acids are identical. nih.govmdpi.comoup.com | - |

| Receptor Binding | Binds to all 5 somatostatin receptors (SST1-5), ghrelin receptor, and MrgX2. rndsystems.commdpi.comfrontiersin.org | Binds to all 5 somatostatin receptors (SST1-5). frontiersin.orgoup.com |

| Key Binding Motif | Contains the FWKT sequence for SST binding. nih.govmdpi.com | Contains the FWKT sequence for SST binding. |

Post-Translational Processing and Active Forms (e.g., Cortistatin-17, Cortistatin-29)

Cortistatin is initially synthesized as a larger precursor protein called prepro-cortistatin. oup.comgoogle.com This precursor undergoes post-translational processing, which involves enzymatic cleavage to generate the biologically active forms of the peptide. google.comlecturio.com

In rodents (mice and rats), prepro-cortistatin is cleaved to produce Cortistatin-14 and a larger form, Cortistatin-29. nih.govmdpi.comgoogle.comresearchgate.net In humans, the processing of the 105-amino acid residue precortistatin results in the formation of Cortistatin-17 and Cortistatin-29. nih.govmdpi.comwikipedia.orggoogle.comresearchgate.net Human Cortistatin-17 shares 13 of its final 14 amino acids with rat and mouse Cortistatin-14. stanford.edu These different active forms arise from the specific cleavage sites within the prepro-peptide sequence. stanford.edu The various forms of cortistatin, including CST-14, CST-17, and CST-29, all exhibit biological activity and can bind to somatostatin receptors. frontiersin.orgoup.com

| Species | Precursor | Active Forms |

| Rodents (Rat, Mouse) | Prepro-cortistatin | Cortistatin-14, Cortistatin-29 nih.govmdpi.comgoogle.comresearchgate.net |

| Humans | Prepro-cortistatin (105 amino acids) | Cortistatin-17, Cortistatin-29 nih.govmdpi.comwikipedia.orggoogle.comresearchgate.net |

Receptor Pharmacology and Binding Dynamics of Cortistatin 14

Somatostatin (B550006) Receptor (SSTR) Subtype Binding Affinities (sst1-sst5)

Cortistatin-14 exhibits high-affinity binding to all five cloned somatostatin receptor subtypes (sst1-sst5). nih.govnih.gov Its binding affinity for these receptors is in the low nanomolar range and is comparable to that of somatostatin-14 itself. stanford.eduoup.com This allows Cortistatin-14 to displace radiolabeled somatostatin-14 from each of the SSTR subtypes expressed in transfected cell lines. stanford.edu

Studies have reported specific IC50 values, which represent the concentration of Cortistatin-14 required to inhibit 50% of the binding of a radiolabeled ligand. These values highlight the potency of Cortistatin-14 at each sst subtype. For instance, the IC50 values have been documented as 5 nM for sst1, 0.09 nM for sst2, 0.3 nM for sst3, 0.2 nM for sst4, and 0.3 nM for sst5. biocrick.comiscabiochemicals.comrndsystems.com These findings underscore the high affinity of Cortistatin-14 for the somatostatin receptor family, particularly sst2. biocrick.comiscabiochemicals.comrndsystems.com The interaction of Cortistatin-14 with these receptors is thought to mediate many of its somatostatin-like effects. nih.gov

Table 1: Binding Affinities (IC50 nM) of Cortistatin-14 for Somatostatin Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

|---|---|

| sst1 | 5 |

| sst2 | 0.09 |

| sst3 | 0.3 |

| sst4 | 0.2 |

| sst5 | 0.3 |

Data sourced from multiple studies. biocrick.comiscabiochemicals.comrndsystems.com

Interaction with Growth Hormone Secretagogue Receptor (GHS-R1a) / Ghrelin Receptor

A key feature that distinguishes Cortistatin-14 from somatostatin is its ability to bind to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.govresearchgate.net Unlike somatostatin, Cortistatin-14 can bind to GHS-R1a with an affinity similar to that of ghrelin, the endogenous ligand for this receptor. nih.govstanford.edu This interaction has been demonstrated in human pituitary and hypothalamic tissues, where Cortistatin-14 can displace ghrelin from its binding sites. nih.govresearchgate.netoup.com

This binding to the ghrelin receptor suggests that Cortistatin-14 could be another endogenous ligand for GHS-R1a and may mediate some of its unique physiological actions that are not observed with somatostatin. nih.govnih.gov For example, the stimulatory effect of Cortistatin-14 on prolactin release has been shown to be mediated through GHS-R1a activation, an effect not produced by somatostatin. nih.govfrontiersin.org However, it is important to note that some studies suggest that while Cortistatin-14 binds to the ghrelin receptor, there is no conclusive in vivo evidence that it activates it. nih.gov Furthermore, the anticonvulsant effects of Cortistatin-14 have been shown to be independent of ghrelin receptor activation. nih.gov

Engagement with Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

Cortistatin-14 is a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This orphan receptor is primarily expressed in mast cells and dorsal root ganglia. nih.govmdpi.comuniprot.org Cortistatin-14 binds to MRGPRX2 with high potency, with reported EC50 values of 25 nM in HEK293 cells and 136 nM in CHO-K1 cells. windows.net This interaction is considered specific to Cortistatin-14, as neither somatostatin nor ghrelin binds to this receptor. nih.gov

The activation of MRGPRX2 by Cortistatin-14 leads to mast cell degranulation and the release of various inflammatory mediators, such as histamine. mdpi.comescientpharma.comnih.gov This mechanism is implicated in non-IgE-mediated pseudoallergic reactions and inflammatory conditions. mdpi.comnih.gov Structural studies have revealed that Cortistatin-14 binds to a shallow pocket near the extracellular loops of MRGPRX2. nih.gov The basic residue Lys3 of Cortistatin-14 interacts with a negatively charged sub-pocket, while the rest of the peptide engages with a hydrophobic sub-pocket. nih.gov This interaction is crucial for receptor activation and subsequent downstream signaling, including calcium mobilization. nih.govaai.orgguidetopharmacology.org

Table 2: Agonist Potency (EC50) of Cortistatin-14 at MRGPRX2

| Cell Line | EC50 |

|---|---|

| HEK293 | 25 nM |

| CHO-K1 | 136 nM |

| CHO-K1/MRGPRX2 | 0.64 µM |

Data from various cell-based assays. windows.netgenscript.com

Receptor Activation Profiles and Ligand Competition Studies

Cortistatin-14 acts as a potent agonist at all five somatostatin receptor subtypes, with an efficacy often indistinguishable from somatostatin-14 in inhibiting adenylyl cyclase and cAMP accumulation. stanford.edunih.govuniprot.org Ligand competition studies have consistently shown that Cortistatin-14 can effectively displace somatostatin-14 and other SSTR ligands from their binding sites. stanford.edu For example, in AtT-20 mouse tumor corticotrophs, which predominantly express sst2 and sst5 receptors, [¹²⁵I]Tyr¹⁰-cortistatin-14 labeled the binding sites with high affinity. nih.gov

In the context of the ghrelin receptor, competition binding assays have demonstrated that Cortistatin-14 can completely displace iodinated ghrelin from its receptor, indicating a direct interaction. oup.com This suggests that Cortistatin-14 may act as a functional antagonist or a biased agonist at the GHS-R1a, although its precise functional role in vivo is still under investigation. nih.gov

At the MRGPRX2 receptor, Cortistatin-14 is a high-potency agonist, inducing robust receptor activation and downstream signaling. guidetopharmacology.org This activation leads to Gq- and Gi-coupled signaling pathways, resulting in intracellular calcium mobilization and mast cell degranulation. windows.netgenscript.compdbj.org The activation of MRGPRX2 by Cortistatin-14 can be inhibited by specific MRGPRX2 antagonists, highlighting the specificity of this interaction. escientpharma.commdnewsline.com

Molecular and Cellular Mechanisms of Action for Cortistatin 14

G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP inhibition)

Cortistatin-14 is known to bind to all five somatostatin (B550006) receptor subtypes (sst1-sst5), which are G protein-coupled receptors (GPCRs). researchgate.netguidetopharmacology.org This interaction is a cornerstone of its biological activity. Similar to somatostatin, a key outcome of Cortistatin-14 binding to these receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netoup.comnih.gov This reduction in cAMP has been observed in various cell types, including pituitary cells, and is a primary mechanism for its inhibitory effects on hormone secretion. oup.comahajournals.org

In addition to somatostatin receptors, Cortistatin-14 also binds to the ghrelin receptor (GHS-R), another GPCR. nih.govlktlabs.comnih.gov This interaction adds another layer of complexity to its signaling profile. Furthermore, the orphan receptor MrgX2 has been identified as a high-potency receptor for Cortistatin-14, coupling to Gq proteins and stimulating increases in intracellular calcium. capes.gov.brdiscoverx.com The activation of these various GPCRs initiates a cascade of intracellular events that ultimately dictate the cellular response.

| Receptor Target | Signaling Pathway | Key Outcome |

| Somatostatin Receptors (sst1-sst5) | G protein-coupled (Gi/o) | Inhibition of adenylyl cyclase, decreased cAMP. researchgate.netoup.comnih.gov |

| Ghrelin Receptor (GHS-R) | G protein-coupled (Gq/11) | Activation of phospholipase C, calcium mobilization. nih.govlktlabs.comnih.gov |

| MrgX2 Receptor | G protein-coupled (Gq) | Increased intracellular calcium. capes.gov.brdiscoverx.com |

Modulation of Neurotransmitter Release (e.g., calcitonin gene-related peptide)

A significant aspect of Cortistatin-14's function is its ability to modulate the release of neurotransmitters, particularly those involved in pain and inflammation. Research has demonstrated that Cortistatin-14 can inhibit the release of calcitonin gene-related peptide (CGRP) from sensory nerve endings. lktlabs.commedchemexpress.comamazonaws.com For instance, in isolated rat tracheae, Cortistatin-14 reduced the capsaicin-induced release of CGRP. medchemexpress.comnih.govresearchgate.net This inhibitory effect on CGRP release is also observed in trigeminal neurons, where Cortistatin-14, similar to somatostatin, can block the release of CGRP stimulated by various secretagogues. nih.gov

The modulation of neurotransmitter release by Cortistatin-14 is a presynaptic effect, contributing to its analgesic and anti-inflammatory properties. ugr.es By reducing the release of excitatory neurotransmitters and pronociceptive peptides like CGRP and substance P, Cortistatin-14 can dampen neuronal excitability and pain signaling. medchemexpress.comugr.es

Regulation of Cytokine and Inflammatory Mediator Production (e.g., IL-1β, TNF-α)

Cortistatin-14 has potent anti-inflammatory effects, which are largely attributed to its ability to regulate the production of cytokines and other inflammatory mediators. pnas.orgkarger.com It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) by activated immune cells like macrophages. lktlabs.commedchemexpress.comnih.gov Studies have shown that Cortistatin-14 can significantly decrease the secretion of IL-1β from mouse peritoneal macrophages. medchemexpress.comnih.gov

Furthermore, Cortistatin-14 has been found to down-regulate a broad spectrum of inflammatory mediators, including IL-6, IFN-γ, and various chemokines. pnas.orgnih.govrupress.org In models of inflammation, treatment with Cortistatin-14 leads to a reduction in both local and systemic levels of these pro-inflammatory molecules. pnas.orgrupress.org Conversely, it can also stimulate the production of the anti-inflammatory cytokine IL-10. pnas.orgkarger.com Some evidence suggests that Cortistatin-14 may directly bind to TNF receptors (TNFR1 and TNFR2), thereby antagonizing the pro-inflammatory functions of TNF-α. researchgate.netresearchgate.net

| Inflammatory Mediator | Effect of Cortistatin-14 |

| IL-1β | Inhibition of production. lktlabs.commedchemexpress.comnih.gov |

| TNF-α | Inhibition of production. medchemexpress.compnas.orgresearchgate.net |

| IL-6 | Inhibition of production. pnas.orgkarger.comnih.gov |

| IFN-γ | Inhibition of production. pnas.orgnih.govrupress.org |

| IL-10 | Stimulation of production. pnas.orgkarger.com |

Influence on Glial Cell Activity

Cortistatin-14 plays a crucial role in modulating the activity of glial cells, including microglia and astrocytes, which are key players in neuroinflammation. mdpi.combiorxiv.org In various models of neurological disorders, Cortistatin-14 has been shown to diminish the presence and activation of glial cells in affected brain regions. mdpi.com It can regulate the inflammatory response of microglia and astrocytes, leading to a reduction in the production of inflammatory mediators by these cells. aai.org

For example, in models of sepsis-associated encephalopathy, Cortistatin-14 treatment inhibited microglial activation. nih.govnih.gov This modulation of glial cell function is not simply an inhibition of their activity but rather a regulation of their functional properties, potentially shifting them towards a more neuroprotective phenotype. biorxiv.orgnih.gov This is supported by findings that Cortistatin-14 can promote the expression of neurotrophic factors. mdpi.com A deficiency in cortistatin has been linked to exacerbated inflammatory responses and overactivity of glial cells. mdpi.com

Intracellular Signaling Cascades (e.g., ERK/mTOR, PI3K/Akt/mTOR pathways)

The binding of Cortistatin-14 to its receptors triggers a variety of intracellular signaling cascades that mediate its diverse biological effects. However, the involvement of specific pathways can be context-dependent.

In the context of its antidepressant-like effects, studies have suggested that the ERK/mTOR and PI3K/Akt/mTOR signaling pathways are not involved. nih.govnih.govresearchgate.net The use of inhibitors for p-ERK1/2, PI3K, and mTOR did not reverse the antidepressant effects of Cortistatin-14 in rodent models. nih.govnih.gov

Preclinical Biological Activities and Functional Characterization of Cortistatin 14

Immunomodulatory and Anti-inflammatory Actions

Cortistatin-14 exhibits potent immunomodulatory and anti-inflammatory properties across a variety of preclinical models. medchemexpress.comugr.es This neuropeptide has been shown to protect against exacerbated inflammatory and autoimmune responses in conditions such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. nih.govugr.es

Regulation of Systemic and Regional Inflammatory Cytokines

A key mechanism of Cortistatin-14's anti-inflammatory action is its ability to regulate the production of inflammatory cytokines. In models of sepsis and endotoxemia, Cortistatin-14 treatment significantly reduces the systemic and regional levels of several pro-inflammatory cytokines. nih.govnih.gov

In a mouse model of sepsis-associated encephalopathy, Cortistatin-14 administration led to decreased serum and brain levels of key inflammatory cytokines. nih.gov Similarly, in endotoxemic mice, Cortistatin-14 reduced the serum concentrations of pro-inflammatory cytokines. nih.govmedchemexpress.com Studies on inflammatory bowel disease models also demonstrate that Cortistatin-14 down-regulates a wide array of pro-inflammatory and cytotoxic cytokines in mucosal immune cells, while increasing the anti-inflammatory cytokine IL-10. pnas.orgnih.gov This broad regulation of cytokines highlights its role as a modulator of the cytokine storm in various tissues. ugr.es

Table 1: Effect of Cortistatin-14 on Inflammatory Cytokines in Preclinical Models

| Model System | Cytokine(s) Affected | Observed Effect | Reference(s) |

|---|---|---|---|

| Sepsis-associated Encephalopathy (mouse) | Interleukin-1β, Interleukin-6, Interferon-γ, Tumor Necrosis Factor-α | Decreased levels in serum and brain | nih.gov |

| Endotoxemia (mouse) | Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6 | Decreased serum levels | nih.govmedchemexpress.com |

| Inflammatory Bowel Disease (mouse) | TNF-α, IFN-γ, IL-6, IL-1β, IL-12, IL-15, IL-17, IL-18 | Down-regulation | pnas.orgnih.gov |

| Inflammatory Bowel Disease (mouse) | Interleukin-10 | Increased levels | pnas.orgnih.gov |

| Peritoneal Macrophages (mouse) | Interleukin-1β | Decreased secretion | medchemexpress.com |

| Peritoneal Macrophages (mouse) | Tumor Necrosis Factor-α, Interleukin-6, Interleukin-1β, Interleukin-12 | Inhibited production | karger.com |

Effects on Macrophage Activation and Inflammatory Responses

Cortistatin-14 directly influences the function of macrophages, key cells in the innate immune response. It has been described as a "macrophage-deactivating" agent. nih.gov In vitro studies have consistently shown that Cortistatin-14 inhibits the production of pro-inflammatory mediators by activated macrophages. nih.govpnas.orgkarger.com

Influence on Plasma Protein Extravasation

Cortistatin-14 has been demonstrated to reduce plasma protein extravasation, a key feature of acute neurogenic inflammation. In a rat model, Cortistatin-14 significantly reduced the leakage of plasma proteins in the hind paw skin induced by mustard oil, with one study noting an inhibition rate of nearly 80%. medchemexpress.commedchemexpress.compte.hu This effect is thought to be mediated, at least in part, by its inhibitory action on peripheral sensory nerve endings. nih.govbiocrick.com The reduction of plasma protein extravasation contributes to its ability to attenuate edema in inflammatory conditions. nih.govbiocrick.com

Anti-fibrotic Mechanisms in Disease Models

Recent evidence has identified Cortistatin-14 as an endogenous factor with potent anti-fibrotic properties in various tissues, including the skin, lung, and liver. nih.govkarger.comnih.gov Its therapeutic potential has been demonstrated in several preclinical models of chronic fibrotic disorders. nih.govmdpi.com

Regulation of Fibroblast Activation

The anti-fibrotic effects of Cortistatin-14 are directly linked to its ability to regulate the activation of fibroblasts and their differentiation into myofibroblasts, which are the primary effector cells in pathological fibrosis. nih.gov This regulatory action appears to be independent of its anti-inflammatory activity. nih.govmdpi.com

In a mouse model of systemic sclerosis, treatment with Cortistatin-14 improved bleomycin-induced skin fibrosis by reducing dermal thickness and extracellular matrix deposition. nih.gov An inverse correlation has been observed between Cortistatin-14 levels and fibrogenic activation in damaged skin and dermal fibroblasts. karger.comresearchgate.netkarger.com Furthermore, fibroblasts deficient in Cortistatin-14 show increased fibrotic responses, and the addition of exogenous Cortistatin-14 can reverse this phenotype. karger.com These findings suggest that Cortistatin-14 acts as an endogenous inhibitor of fibroblast activation and subsequent fibrosis. karger.comkarger.com This is further supported by the observation that Cortistatin-14 can downregulate fibrotic responses in pulmonary fibroblasts. karger.com

Impact on Myofibroblast Differentiation

Cortistatin-14 has emerged as a significant endogenous regulator of fibrotic processes, with a notable impact on the differentiation of fibroblasts into myofibroblasts. This transformation is a critical event in the pathogenesis of fibrosis in various tissues. nih.gov Preclinical studies have demonstrated that cortistatin exerts potent anti-fibrotic effects, largely by modulating this cellular differentiation process, independent of its well-documented anti-inflammatory activities. nih.govresearchgate.net

In experimental models of fibrotic disorders affecting the lung, skin, and liver, cortistatin has shown therapeutic potential. nih.govmdpi.com The anti-fibrotic action of cortistatin is attributed to its direct influence on the activation of fibroblasts and their subsequent differentiation into myofibroblasts, which are the primary effector cells in pathological fibrosis. nih.gov

Studies using cortistatin-deficient mice have provided further evidence for its protective role. In a model of liver fibrosis, nonparenchymal liver cells from cortistatin-deficient mice displayed exacerbated fibrotic responses and an increased differentiation into activated myofibroblasts. researchgate.net Similarly, in a model of systemic sclerosis, cortistatin deficiency led to more severe dermal and pulmonary fibrosis. karger.comnih.gov Treatment with cortistatin was able to mitigate these pathological changes. karger.comnih.gov

The mechanism underlying cortistatin's anti-fibrotic effects involves the regulation of key intracellular signaling pathways. In pulmonary fibroblasts, cortistatin has been shown to impair the signaling of factors critical for the gene expression of profibrogenic mediators, such as Smad2/3, Akt, and MAPKs. ugr.es Interestingly, the fibrogenic activation of fibroblasts appears to impair their own secretion of cortistatin, suggesting a feedback loop that, when disrupted, can contribute to the progression of fibrosis. ugr.es

The table below summarizes the key findings from preclinical studies on the impact of Cortistatin-14 on myofibroblast differentiation.

| Model System | Key Findings | Reference |

| Experimental models of lung, skin, and liver fibrosis | Cortistatin-14 directly regulates the activation of fibroblasts and their differentiation into myofibroblasts. | nih.gov |

| Cortistatin-deficient mice (liver fibrosis model) | Showed exacerbated fibrotic responses and increased differentiation to activated myofibroblasts. | researchgate.net |

| Cortistatin-deficient mice (systemic sclerosis model) | Exhibited more severe dermal and pulmonary fibrosis. | karger.comnih.gov |

| Pulmonary fibroblasts | Cortistatin-14 impairs signaling of Smad2/3, Akt, and MAPKs, which are critical for profibrogenic gene expression. | ugr.es |

Pain Modulatory Effects

Cortistatin-14 has been identified as a critical endogenous factor in the modulation of pain, particularly in the context of inflammation. researchgate.netnih.gov Its analgesic properties have been demonstrated in various preclinical models of pain, where it has been shown to act through both peripheral and central mechanisms. researchgate.netnih.gov

Anti-nociceptive Activity in Inflammatory Pain Models

Cortistatin-14 exhibits potent anti-nociceptive activity in a range of inflammatory pain models. Studies have shown that both peripheral and central administration of cortistatin can effectively reduce pain behaviors. nih.govugr.es For instance, in a formalin-induced pain model, which has both a neurogenic and an inflammatory phase, pre-emptive injection of cortistatin was found to decrease pain behavior in both phases. nih.gov

Furthermore, in models of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), cortistatin administration attenuated thermal hyperalgesia, mechanical hypersensitivity, and tactile allodynia. ugr.es The analgesic effects of cortistatin in these models were observed to be independent of its anti-inflammatory actions, suggesting a direct effect on nociceptive pathways. ugr.es In models of arthritic inflammatory pain, cortistatin reduced tactile allodynia and heat hyperalgesia. ugr.es The neuropeptide was also effective in alleviating nocifensive responses elicited by the inflammatory mediator tumor necrosis factor-alpha (TNFα) and the TRPV1 agonist capsaicin. ugr.es

The table below presents a summary of the anti-nociceptive activity of Cortistatin-14 in various inflammatory pain models.

| Pain Model | Key Findings | Reference |

| Formalin-induced pain | Decreased both neurogenic and inflammatory pain behaviors. | nih.gov |

| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Attenuated thermal hyperalgesia, mechanical hypersensitivity, and tactile allodynia. | ugr.es |

| Arthritic inflammatory pain | Reduced tactile allodynia and heat hyperalgesia. | ugr.es |

| TNFα and capsaicin-induced pain | Alleviated nocifensive responses. | ugr.es |

Mechanisms of Analgesia (Peripheral and Central)

The analgesic effects of Cortistatin-14 are mediated through a combination of peripheral and central mechanisms that are distinct from its anti-inflammatory properties. researchgate.netnih.gov These mechanisms involve the direct modulation of nociceptive neurons and the regulation of central sensitization. researchgate.net

Peripheral Mechanisms:

At the peripheral level, cortistatin acts directly on primary nociceptive neurons to inhibit their sensitization by inflammatory and algogenic mediators. ugr.es This action is mediated, at least in part, through Gαi-coupled somatostatin (B550006) receptors, particularly sstr2. ugr.es The binding of cortistatin to these receptors leads to the blockade of intracellular signaling pathways that drive neuronal plasticity, including those involving protein kinase A, calcium, and the Akt/ERK pathway. ugr.es This, in turn, reduces the release of nociceptive peptides like calcitonin gene-related peptide (CGRP). ugr.es

Central Mechanisms:

In the central nervous system, specifically the spinal cord, cortistatin modulates the sensitization of secondary neurons. researchgate.netnih.gov This central action is crucial for its ability to alleviate secondary hyperalgesia, which is pain experienced in areas surrounding the site of injury. ugr.es The central analgesic effects of cortistatin are mediated through both somatostatin receptors and the ghrelin receptor (GHSR1a). ugr.esugr.es The interaction with the ghrelin receptor appears to be particularly important for modulating pain-induced sensitization of secondary neurons in the spinal cord. ugr.es Cortistatin has been shown to impair glutamate-induced spinal sensitization, suggesting an action on postsynaptic neurons in addition to its effects on presynaptic nociceptive terminals. ugr.es

The following table outlines the peripheral and central mechanisms of analgesia for Cortistatin-14.

| Mechanism Type | Details | Key Mediators/Pathways | Reference |

| Peripheral | Direct inhibition of nociceptor sensitization. | Gαi-coupled somatostatin receptors (sstr2), blockade of PKA, Ca2+, Akt/ERK pathways, reduced CGRP release. | ugr.esugr.es |

| Central | Modulation of secondary neuron sensitization in the spinal cord. | Somatostatin receptors, ghrelin receptor (GHSR1a), impairment of glutamate-induced sensitization. | researchgate.netnih.govugr.esugr.es |

Structural Activity Relationship Sar Studies and Rational Analogue Design

Identification of Key Amino Acid Residues for Receptor Binding

The binding of Cortistatin-14 to somatostatin (B550006) receptors (SSTRs) is a critical aspect of its biological activity. CST-14 shares 11 of its 14 amino acid residues with SST-14, including the disulfide bridge between Cys2 and Cys13 and the essential FWKT (Phe-Trp-Lys-Thr) sequence required for interaction with all five SSTR subtypes (sst1-sst5). mdpi.comresearchgate.net This shared pharmacophore explains the broad binding affinity of CST-14 for SSTRs. stanford.edunih.gov

Studies have shown that CST-14 binds with high affinity to all five human SSTR subtypes, with IC50 values in the nanomolar range. bio-techne.com Specifically, the IC50 values are reported as 5 nM for sst1, 0.09 nM for sst2, 0.3 nM for sst3, 0.2 nM for sst4, and 0.3 nM for sst5. iscabiochemicals.com

Key residues outside the core FWKT motif also play a crucial role in the distinct activities of CST-14. Research has highlighted the importance of the N-terminal proline and the C-terminal lysine (B10760008) for the specific biological effects of cortistatin that differ from somatostatin, such as its impact on sleep and locomotor activity. nih.gov Synthetic analogues have demonstrated that the presence of both the N-terminal proline and a C-terminal lysine amide are necessary for cortistatin-like biological activities. nih.gov

Furthermore, CST-14, but not SST-14, can bind to other receptors like the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MRGPRX2). stanford.edu The binding to MRGPRX2 is influenced by the presence of basic and hydrophobic residues within the peptide sequence. frontiersin.org This promiscuity in receptor binding contributes to the unique pharmacological profile of CST-14. mdpi.comnih.gov

Rational Design Strategies for Enhanced Biological Activity

The rational design of Cortistatin-14 analogues has been pursued to enhance specific biological activities and improve pharmacokinetic properties. A primary strategy involves the substitution of specific amino acids to modulate receptor selectivity and signaling. biorxiv.org

For instance, the substitution of L-tryptophan with D-tryptophan has been a common strategy in somatostatin analogue design to increase the population of the native β-turn, thereby enhancing both activity and serum half-life. biorxiv.org This approach has been applied to the design of CST-14 analogues as well. biorxiv.org

Another strategy focuses on modifying the peptide to increase its hydrophobicity, which can influence its interaction with certain receptors. An example is the development of an analogue with an octanoyl moiety at the N-terminus, mimicking a modification seen in ghrelin, to potentially enhance its interaction with the GHS-R1a receptor. biorxiv.org

Researchers have successfully designed CST-14 analogues that retain the anti-inflammatory capacity of the native hormone while exhibiting increased stability. biorxiv.org This has been achieved by introducing both native and non-native amino acids into the cortistatin scaffold. biorxiv.org One such analogue, referred to as Analog 5, not only showed preserved anti-inflammatory activity but also a distinct receptor binding profile with a preference for sst3 and sst5 receptors over sst2. biorxiv.orgresearchgate.net This shift in receptor preference opens up possibilities for more targeted therapeutic applications. biorxiv.org

Development of Cortistatin-14 Analogues with Modified Stability Profiles

A significant limitation for the therapeutic application of native Cortistatin-14 is its short half-life in serum, which is approximately two minutes. nih.govbiorxiv.org Consequently, a major focus of analogue development has been to improve its stability.

Several strategies have been employed to achieve this. One approach involves the deletion of specific amino acids. For example, an analogue with the deletion of L-Lys14 was synthesized with the aim of improving stability. biorxiv.org

Another successful strategy has been the chemical modification of the peptide sequence. By introducing specific substitutions, researchers have created analogues with significantly increased serum half-life. For example, "analog 5" demonstrated a half-life of 21 minutes, a more than 10-fold increase compared to the native peptide. biorxiv.org An even more stable analogue, "analog 6," which is a metabolite of analog 5, showed a remarkable half-life of 2100 minutes. biorxiv.org However, the increased stability of analog 6 came at the cost of reduced aqueous solubility. biorxiv.org

These modifications highlight a trade-off that often exists between enhancing stability and maintaining desirable physicochemical and biological properties. biorxiv.org

Functional Characterization of Synthetic Analogues

The functional characterization of synthetic Cortistatin-14 analogues is essential to validate their therapeutic potential. This involves a range of in vitro and in vivo assays to assess their biological activity and receptor binding profiles.

In vitro studies typically involve receptor binding assays to determine the affinity of the analogues for the different somatostatin receptor subtypes. biorxiv.org For example, competitive binding assays using radiolabeled ligands are employed to determine the IC50 values of the synthetic analogues. nih.govnih.gov The functional activity is often assessed by measuring the inhibition of cAMP production in cells expressing the target receptors. mdpi.comnih.gov

Analogues are also tested for their effects on immune cells. For instance, the anti-inflammatory properties of CST-14 analogues have been evaluated by measuring their ability to reduce the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide in activated macrophages. researchgate.net Their immunosuppressive effects have been assessed by their impact on the proliferation and cytokine production of activated lymphocytes. researchgate.net

In vivo studies are conducted in animal models of disease to evaluate the therapeutic efficacy of the analogues. For example, an analogue that preserved the anti-inflammatory and immunomodulatory activities of cortistatin in vitro also demonstrated therapeutic effects in a mouse model of inflammatory bowel disease. researchgate.netnih.gov

The functional characterization of these analogues has revealed that it is possible to design molecules with improved stability that retain or even have altered and potentially more desirable biological activities compared to the native Cortistatin-14. biorxiv.orgresearchgate.net

Prodrug Formulations and Targeted Delivery Approaches

To overcome the limitations of Cortistatin-14's short half-life and potential for off-target effects, prodrug and targeted delivery strategies are being explored. nih.govresearchgate.net Prodrugs are inactive or less active precursors that are converted to the active drug in the body, often at the target site. innovareacademics.in

One innovative approach involves the creation of a "latent" form of cortistatin. This was achieved by engineering a fusion protein that includes the cortistatin sequence, a molecular shield provided by the latency-associated peptide (LAP) of TGF-β1, and a cleavage site for matrix metalloproteinases (MMPs). nih.govcsic.es MMPs are enzymes that are often upregulated at sites of inflammation and fibrosis. nih.gov This design allows for the targeted release of bioactive cortistatin specifically at the diseased tissue, potentially reducing systemic side effects and requiring lower and less frequent dosing. nih.gov

The development of polymer-based prodrugs is another promising strategy. mdpi.com By conjugating cortistatin to a polymer, its solubility, bioavailability, and pharmacokinetic profile can be improved. mdpi.com These macromolecular carriers can also be designed for targeted delivery to specific tissues. mdpi.com

These advanced delivery systems represent a significant step towards harnessing the full therapeutic potential of Cortistatin-14 and its analogues by improving their stability and enabling targeted action. nih.govnih.gov

Advanced Methodologies for Cortistatin 14 Research

In Vitro Receptor Binding and Functional Assays (e.g., IC50, EC50 determination)

The biological activities of Cortistatin-14 (CST-14) are initiated by its interaction with various cell surface receptors. To quantify the affinity and potency of CST-14 for these receptors, researchers employ in vitro receptor binding and functional assays. These assays are crucial for understanding the molecular mechanisms underlying CST-14's effects.

Receptor binding assays are used to determine the binding affinity of CST-14 to its target receptors. A common approach involves competitive binding experiments where CST-14 competes with a radiolabeled ligand for binding to the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of CST-14 required to displace 50% of the radiolabeled ligand. Studies have shown that CST-14 binds with high affinity to all five somatostatin (B550006) receptor subtypes (sst1-sst5). For instance, the IC50 values for CST-14 at sst2, sst4, sst3, sst5, and sst1 receptors have been reported to be 0.09, 0.2, 0.3, 0.3, and 5 nM, respectively. In studies using Chinese Hamster Ovary (CHO) cells expressing sst1 and sst4 receptors, CST-14 displaced radiolabeled somatostatin-14 (SST-14) with IC50 values of 18 nM and 12 nM, respectively. researchgate.net

Functional assays, on the other hand, measure the biological response following receptor activation. The half-maximal effective concentration (EC50) is determined from these assays, indicating the concentration of CST-14 that produces 50% of the maximal response. CST-14 is a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), with a reported EC50 of 25 nM in HEK293 cells. Other studies have reported varying EC50 values for MRGPRX2 activation by CST-14, including 483 nM and 452 nM in different cell lines and assay formats. nih.gov Additionally, CST-14 has been shown to activate MRGPRX2 in the PRESTO-Tango assay. escholarship.org The peptide also binds to the growth hormone secretagogue receptor (GHS-R1a).

Receptor Binding and Functional Assay Data for Cortistatin-14

| Parameter | Receptor | Cell Line | Value |

|---|---|---|---|

| IC50 | sst1 | - | 5 nM |

| IC50 | sst2 | - | 0.09 nM |

| IC50 | sst3 | - | 0.3 nM |

| IC50 | sst4 | - | 0.2 nM |

| IC50 | sst5 | - | 0.3 nM |

| IC50 | sst1 | CHO | 18 nM researchgate.net |

| IC50 | sst4 | CHO | 12 nM researchgate.net |

| EC50 | MRGPRX2 | HEK293 | 25 nM |

| EC50 | MRGPRX2 | - | 483 nM nih.gov |

| EC50 | MRGPRX2 | - | 452 nM nih.gov |

Electrophysiological Recordings (e.g., hippocampal population spike amplitudes)

Electrophysiological techniques are instrumental in investigating the effects of Cortistatin-14 on neuronal excitability and synaptic transmission. These methods directly measure the electrical properties of neurons and neural circuits.

One key application is the recording of population spikes in the hippocampus, a brain region where CST-14 is prominently expressed. genscript.com The population spike is a measure of the synchronous firing of a population of neurons in response to a stimulus. stanford.eduumich.edu Research has demonstrated that CST-14 can modulate hippocampal physiology by reducing the amplitude of population spikes in the CA1 region of the hippocampus. nih.gov This suggests that CST-14 has a neuronal depressant effect, inhibiting the firing of pyramidal cells. genscript.comnih.gov

Studies have also explored the developmental aspects of CST-14's actions. In postnatal day 15 (P15) rats, iontophoretic administration of CST-14 significantly reduced population spike amplitudes in the dentate gyrus. nih.gov Interestingly, this effect was not observed in adult rats, suggesting a transient role for CST-14 in regulating cortical activity during development. nih.gov The use of hippocampal slice preparations allows for controlled in vitro investigation of these electrophysiological phenomena. stanford.eduumich.edubiorxiv.org

In Vivo Behavioral Assays in Rodent Models (e.g., forced swim test, novel object recognition, open field test)

To understand the functional consequences of Cortistatin-14's activity in the central nervous system, researchers utilize a variety of in vivo behavioral assays in rodent models. These tests are designed to assess different aspects of behavior, including mood, cognition, and locomotor activity.

The forced swim test (FST) is a widely used model to screen for antidepressant-like effects. nih.govbioline.org.br In this test, rodents are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured. nih.gov A reduction in immobility time is interpreted as an antidepressant-like effect. Studies have shown that central administration of CST-14 produces antidepressant-like effects in mice, as evidenced by a shortened immobility time in the FST. nih.govnih.gov

The novel object recognition test (NORT) is employed to evaluate cognitive function, specifically recognition memory. researchgate.netnih.govresearcher.life This test is based on the innate tendency of rodents to explore a novel object more than a familiar one. bioline.org.br Research has indicated that CST-14 treatment can improve cognitive impairment in septic mice, as demonstrated by their performance in the NORT. researchgate.netnih.gov

The open field test (OFT) is used to assess general locomotor activity and anxiety-like behavior. nih.govyoutube.com The apparatus consists of an open, enclosed arena, and the animal's movement, exploration, and time spent in the center versus the periphery are recorded. youtube.com Studies have found that central administration of CST-14 does not alter locomotor activity levels in the OFT, suggesting that its antidepressant-like effects are not due to a general increase in motor activity. nih.govresearchgate.net In some contexts, such as in a mouse model of sepsis, CST-14 has been shown to relieve anxiety-related behaviors. researchgate.netnih.gov

Other behavioral tests used in CST-14 research include the tail suspension test (TST) and the novelty-suppressed feeding test, which also provide insights into depressive-like behaviors. nih.govresearchgate.netresearchgate.net

Behavioral Assays Used in Cortistatin-14 Research

| Behavioral Assay | Primary Measure | Inferred Function | Reference |

|---|---|---|---|

| Forced Swim Test (FST) | Immobility time | Antidepressant-like effects | nih.govnih.gov |

| Novel Object Recognition Test (NORT) | Discrimination between novel and familiar objects | Recognition memory/Cognition | researchgate.netnih.gov |

| Open Field Test (OFT) | Locomotor activity, time in center vs. periphery | General activity, anxiety | nih.govresearchgate.net |

| Tail Suspension Test (TST) | Immobility time | Antidepressant-like effects | nih.govresearchgate.net |

| Novelty-Suppressed Feeding Test | Latency to eat in a novel environment | Anxiety/Antidepressant-like effects | nih.govresearchgate.net |

Microdialysis and Telemetry-Based Electroencephalographic Recordings

The combination of in vivo microdialysis and telemetry-based electroencephalographic (EEG) recordings provides a powerful approach to simultaneously study the neurochemical and electrophysiological effects of Cortistatin-14 in freely moving animals.

Microdialysis is a technique that allows for the sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions. This method is crucial for investigating the neurochemical environment in which CST-14 exerts its effects.

Telemetry-based EEG recordings enable the continuous monitoring of brain electrical activity (brainwaves) over extended periods without restricting the animal's movement. gosh.nhs.uk This is particularly useful for studying phenomena like seizures and sleep-wake cycles. gosh.nhs.uknih.gov

Research has utilized this combined methodology to investigate the anticonvulsant properties of CST-14. researchgate.netnih.gov In a pilocarpine-induced seizure model in rats and mice, these techniques provided the first experimental evidence for the anticonvulsive effects of CST-14. researchgate.netnih.gov By using microdialysis to deliver CST-14 and specific receptor antagonists directly into the hippocampus while simultaneously recording EEG, researchers were able to demonstrate that the anticonvulsant actions of CST-14 are mediated by sst2 and sst3 receptors. nih.govcost.eu

Imaging Techniques (e.g., NIR fluorescence imaging for brain penetration)

Imaging techniques are essential for visualizing the distribution and penetration of Cortistatin-14 in the brain, as well as for assessing its impact on physiological and pathological processes.

Near-infrared (NIR) fluorescence imaging is a valuable tool for tracking molecules in vivo due to the reduced scattering of light and lower tissue autofluorescence in the NIR window (1000-1700 nm), which allows for deeper tissue penetration and higher resolution imaging. arxiv.orgfrontiersin.orgrsc.org To visualize CST-14, it can be labeled with a NIR fluorescent dye, such as Cy7.5. nih.govnih.gov Studies have used this approach to demonstrate that intranasally administered Cy7.5-CST-14 can penetrate the brain in mice. nih.govnih.gov Ex vivo fluorescence imaging of the brains of these mice revealed a strong NIR fluorescent signal, confirming the delivery of CST-14 into the brain tissue. nih.gov

Other imaging techniques, such as immunofluorescence, have also been employed in CST-14 research. Immunofluorescence can be used to visualize the infiltration and morphology of immune cells like microglia in the brain. researchgate.netnih.gov

Molecular Biology Techniques (e.g., RT-qPCR for gene expression)

Molecular biology techniques are fundamental for investigating the effects of Cortistatin-14 at the genetic level, particularly its influence on gene expression.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method used to detect and quantify messenger RNA (mRNA) levels for specific genes. nih.govsci-hub.selife-science-alliance.org This technique allows researchers to determine whether CST-14 treatment or pathological conditions alter the expression of genes involved in its signaling pathways or related biological processes.

For example, studies have used RT-qPCR to show that stress exposure in mice leads to a significant decrease in the mRNA expression of both CST-14 and brain-derived neurotrophic factor (BDNF) in the hippocampus and cortex. nih.govnih.gov Furthermore, RT-qPCR has been used to validate findings from broader transcriptomic studies, such as those investigating the role of cortistatin in the brain endothelium. nih.gov In these studies, specific primers are designed to amplify the target genes of interest, and a housekeeping gene like GAPDH is often used as an internal control for normalization. nih.gov

Immunological Assays (e.g., multiplex cytokine bead arrays, immunofluorescence)

Immunological assays are critical for evaluating the immunomodulatory effects of Cortistatin-14, particularly its role in inflammation.

Multiplex cytokine bead arrays (CBA) are a flow cytometry-based technique that allows for the simultaneous measurement of multiple cytokines and chemokines in a small sample volume. researchgate.netnih.govmissouri.edunationwidechildrens.org This is particularly useful for obtaining a comprehensive profile of the inflammatory response. In studies of sepsis-associated encephalopathy in mice, multiplex cytokine bead arrays have been used to demonstrate that CST-14 treatment significantly decreases the levels of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α), in both the serum and the brain. researchgate.netnih.gov

Immunofluorescence is an imaging technique that uses fluorescently labeled antibodies to detect specific proteins within cells or tissues. researchgate.netnih.gov This method has been employed in CST-14 research to examine the morphology and infiltration of microglia, the resident immune cells of the brain. researchgate.netnih.gov For instance, in a mouse model of Parkinson's disease, immunofluorescence staining for Iba1 (a microglial marker) was used to show that cortistatin treatment reduces the presence and activation of glial cells in affected brain regions. mdpi.com This technique has also been used to investigate microglial activation in sepsis-associated encephalopathy. nih.gov

Effects of Cortistatin-14 on Inflammatory Cytokine Levels in a Mouse Model of Sepsis

| Cytokine | Effect of Sepsis | Effect of Cortistatin-14 Treatment | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Increased | Decreased | nih.gov |

| Interleukin-6 (IL-6) | Increased | Decreased | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Decreased | nih.gov |

| Interferon-γ (IFN-γ) | Increased | Decreased | nih.gov |

Structural Characterization Techniques (e.g., NMR, Circular Dichroism)

The elucidation of the three-dimensional structure of Cortistatin-14 is crucial for understanding its distinct biological activities compared to its close homolog, somatostatin-14. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been instrumental in probing the conformational landscape of this neuropeptide in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the solution structure of Cortistatin-14. Through the analysis of multidimensional NMR spectra, researchers can determine the spatial proximity of atomic nuclei, which in turn allows for the calculation of the peptide's three-dimensional fold.

Initial studies using NMR revealed that, similar to somatostatin-14, Cortistatin-14 does not adopt a single, well-defined conformation in a simple aqueous solution. nih.govcapes.gov.br This inherent flexibility is a common characteristic of many small peptides, which often exist as an ensemble of interconverting structures.

More detailed structural investigations have utilized two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), to fully assign the proton resonances and identify through-space interactions. biorxiv.org These analyses have confirmed the cyclic nature of Cortistatin-14, a result of the disulfide bond between the two cysteine residues. biorxiv.org The presence of this cyclic structure, with the N- and C-termini located on the same side of the molecule, is a key structural feature. biorxiv.org

The analysis of Nuclear Overhauser Effects (NOEs), which are indicative of protons that are close in space (typically < 5 Å), has been pivotal. While sequential NOEs (between adjacent amino acid residues) are readily observed, the detection of medium and long-range NOEs is necessary to define the global fold. researchgate.net For Cortistatin-14, these NOEs have allowed for the calculation of a set of low-energy structures, providing a representative picture of its conformational preferences in solution. biorxiv.orgresearchgate.net These calculated structures often highlight specific clusters of aromatic residues that contribute to the stabilization of certain conformations. biorxiv.orgresearchgate.net

| NMR Experiment | Purpose in Cortistatin-14 Structural Analysis | Key Findings |

| 1D ¹H NMR | Provides an initial overview of the proton chemical environment. | Showed distinct and sharp peaks, with shifts upon interaction with other molecules, indicating subtle structural changes. researchgate.net |

| TOCSY | Assigns proton resonances to specific amino acid spin systems. | Aided in the complete assignment of most amino acid residues in the peptide. biorxiv.orgresearchgate.net |

| NOESY | Identifies protons that are close in space, providing distance restraints for structure calculation. | Revealed sequential, medium, and long-range NOEs, which were crucial for calculating the ensemble of 3D structures. biorxiv.orgresearchgate.net |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid assessment of the secondary structure of proteins and peptides in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD provides information on the presence of α-helices, β-sheets, turns, and random coil structures.

For Cortistatin-14, CD studies have corroborated the findings from NMR, indicating a lack of a single preferred conformation in solution. nih.govcapes.gov.br The CD spectrum of Cortistatin-14 in aqueous solution is characteristic of a peptide with a significant proportion of random coil and turn structures. This is consistent with its flexible nature.

| CD Spectral Feature | Structural Interpretation | Relevance to Cortistatin-14 |

| Negative band around 200 nm | Indicative of random coil or disordered structures. | Consistent with the flexible nature of Cortistatin-14 in solution. nih.govcapes.gov.br |

| Negative band around 217 nm | Characteristic of β-sheet structure. | The magnitude of this peak can be used to estimate the β-sheet content. nih.gov |

| Positive band around 195 nm | Can be associated with turn structures or other ordered conformations. | Contributes to the overall picture of the peptide's secondary structure elements. |

Future Research Trajectories and Challenges in Cortistatin 14 Investigation

Addressing Stability and Bioavailability Limitations

A significant hurdle in the therapeutic development of Cortistatin-14 is its inherent instability as a peptide. stanford.edunih.govmdpi.com Like many neuropeptides, Cortistatin-14 has a short half-life in physiological fluids, estimated to be around two minutes in plasma, due to rapid degradation by endopeptidases. tocris.commdpi.comnih.gov This necessitates frequent administration of high doses to achieve therapeutic effects in vivo, which presents a major drawback for clinical translation. mdpi.comtocris.com

To overcome these limitations, researchers are exploring several strategies:

Analog Development: One promising approach is the design of Cortistatin-14 analogs with improved stability. By strategically substituting specific amino acids in the native peptide sequence, it is possible to create versions that are more resistant to enzymatic degradation. For instance, the development of an analog with selective amino acid substitutions resulted in a molecule with a more than ten-fold longer half-life in plasma while retaining therapeutic efficacy in models of inflammatory bowel disease. tocris.commdpi.com

Prodrug Formulations: Another strategy involves the creation of cortistatin-based prodrugs. medchemexpress.comnih.gov One innovative approach has been to engineer a latent form of cortistatin by linking it to the latency-associated protein (LAP) of transforming growth factor-β1. medchemexpress.comnih.gov This "molecular shield" protects the peptide from degradation. The formulation includes a cleavage site specifically recognized by metalloproteinases, which are enzymes that are abundant in inflammatory environments. This design allows for the targeted release of active Cortistatin-14 at the site of pathology, potentially requiring lower doses and fewer administrations. medchemexpress.comnih.gov

Advanced Delivery Systems: Encapsulation of Cortistatin-14 in nanoparticle-based drug delivery systems is another area of investigation aimed at improving its bioavailability and stability.

These approaches are critical for developing viable therapeutic strategies that can harness the beneficial effects of Cortistatin-14 in a clinical setting.

Table 1: Strategies to Enhance Cortistatin-14 Stability and Bioavailability

| Strategy | Description | Key Findings/Potential Advantages |

|---|---|---|

| Analog Development | Modification of the amino acid sequence to increase resistance to degradation by endopeptidases. | An analog with a ten-fold higher plasma half-life has been successfully developed. tocris.commdpi.com |

| Prodrug Formulation | Engineering a latent form of Cortistatin-14 that is activated at the site of disease. | A latent form shielded by LAP and activated by metalloproteinases shows high efficacy in preclinical models at lower doses. medchemexpress.comnih.gov |

| Nanoparticle Delivery | Encapsulating Cortistatin-14 within nanoparticles to protect it from degradation and control its release. | This approach is being explored to improve overall bioavailability and targeted delivery. |

Elucidating Novel or Unidentified Cortistatin-Specific Receptors

While it is well-established that Cortistatin-14 binds to all five known somatostatin (B550006) receptors (SSTR1-5), its unique physiological functions suggest the existence of other specific receptors. stanford.edumdpi.comkarger.com The effects of Cortistatin-14 that are not shared with somatostatin, such as the induction of slow-wave sleep and reduction of locomotor activity, point towards interactions with non-SSTR targets. stanford.edukarger.comoup.com

Current research has identified several other receptors that bind Cortistatin-14:

Ghrelin Receptor (GHSR1a): Cortistatin-14, but not somatostatin, has been shown to bind to the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor. stanford.edumdpi.comtocris.comrndsystems.com This interaction is thought to mediate some of the distinct immunomodulatory and endocrine effects of Cortistatin-14. nih.govkarger.comoup.com

MrgX2 Receptor: The human Mas-related G protein-coupled receptor X2 (MrgX2) has been identified as a high-potency receptor for Cortistatin-14. stanford.edumdpi.comnih.gov This receptor is expressed in dorsal root ganglia, suggesting a role in pain modulation. nih.gov However, the functional significance of this interaction is still being fully elucidated, as MrgX2 is known to be a promiscuous receptor. stanford.edu

Unidentified Receptors: There is persistent speculation and indirect evidence supporting the existence of a still-unidentified, cortistatin-selective receptor. stanford.edumdpi.commdpi.commdpi.com Some biological activities of Cortistatin-14 are observed in cells and tissues where the currently known receptors are not expressed, strengthening the hypothesis of a novel, dedicated receptor. karger.com

Future research must focus on the definitive identification and characterization of these putative novel receptors. This will be crucial for a complete understanding of Cortistatin-14's signaling pathways and for the development of highly specific therapeutic agents that can target desired effects while avoiding others.

Comprehensive Analysis of Pleiotropic Effects and Receptor Promiscuity

Cortistatin-14 exhibits a wide range of biological activities, a phenomenon known as pleiotropy. mdpi.comresearchgate.netbiorxiv.org These diverse effects are a direct consequence of its ability to bind to multiple receptors expressed in various cells and tissues throughout the body, a characteristic referred to as receptor promiscuity. mdpi.comnih.gov This promiscuity is both a source of its therapeutic potential and a significant challenge for its clinical application, as it raises the risk of unintended side effects. mdpi.com

The pleiotropic actions of Cortistatin-14 include:

Anti-inflammatory and Immunomodulatory Effects: Cortistatin-14 has demonstrated potent anti-inflammatory properties in numerous preclinical models of inflammatory and autoimmune disorders, including sepsis, inflammatory bowel disease, and multiple sclerosis. mdpi.comresearchgate.netbiorxiv.org It modulates the immune system by inhibiting pro-inflammatory cytokines and regulating the function of various immune cells. mdpi.com

Neuroprotection: Research has highlighted the neuroprotective effects of Cortistatin-14 in models of neuroinflammatory and neurodegenerative diseases like Parkinson's disease, meningoencephalitis, and ischemic stroke. mdpi.comresearchgate.netbiorxiv.orgbiorxiv.org

Endocrine Regulation: Through its interaction with both somatostatin and ghrelin receptors, Cortistatin-14 plays a role in regulating hormone secretion. oup.com

Neuronal Activity Modulation: True to its name, Cortistatin-14 can depress neuronal activity and has been implicated in sleep regulation and pain modulation. mdpi.comrndsystems.comiscabiochemicals.com

A comprehensive analysis of these pleiotropic effects is essential. Future studies need to systematically dissect which receptor interactions are responsible for which specific biological outcomes. This will involve the use of selective receptor antagonists and genetically modified animal models to isolate the signaling pathways. Understanding the nuances of Cortistatin-14's receptor promiscuity is key to designing targeted therapies that maximize its therapeutic benefits while minimizing potential adverse effects.

Table 2: Known Receptors and Associated Biological Effects of Cortistatin-14

| Receptor | Key Biological Effects Mediated | Reference |

|---|---|---|

| Somatostatin Receptors (SSTR1-5) | Inhibition of hormone secretion, cell proliferation, neuronal activity, pain modulation, anticonvulsant effects. | stanford.edunih.govmedchemexpress.comnih.govnih.gov |

| Ghrelin Receptor (GHSR1a) | Immunomodulation, regulation of GH secretion, antidepressant-like effects. | nih.govkarger.comoup.comrndsystems.com |

| MrgX2 Receptor | Potential role in pain and itch, modulation of mast cell degranulation. | stanford.edunih.govtocris.comrndsystems.comnih.gov |

| Unidentified Receptor(s) | Induction of slow-wave sleep, reduction of locomotor activity, other effects not mediated by known receptors. | stanford.edumdpi.commdpi.commdpi.comkarger.com |

Development of Advanced Animal Models for Specific Disease Contexts

Preclinical research on Cortistatin-14 has utilized a variety of animal models to investigate its therapeutic potential across different diseases. biorxiv.orgnih.govnih.gov These models are invaluable for understanding the in vivo effects of the peptide and for testing novel therapeutic strategies.

Examples of established animal models in Cortistatin-14 research include:

Sepsis-Associated Encephalopathy: The cecal ligation and puncture (CLP) mouse model is used to mimic human sepsis. Studies using this model have shown that Cortistatin-14 can improve survival, reduce neuroinflammation, and alleviate cognitive impairment. nih.gov

Gastrointestinal Disorders: Animal models of colitis and diarrhea have been employed to demonstrate the inhibitory effects of Cortistatin-14 on gastrointestinal motility. nih.gov

Neurodegenerative and Neuroinflammatory Diseases: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease and the MCAO (middle cerebral artery occlusion) model of ischemic stroke have been instrumental in revealing the neuroprotective and immunomodulatory properties of Cortistatin-14. mdpi.combiorxiv.orgbiorxiv.org

Cortistatin-Deficient Mice: The development of mice lacking the gene for cortistatin (Cort-/- mice) has been particularly insightful. These animals exhibit increased susceptibility to inflammatory and neurodegenerative insults, highlighting the endogenous protective role of the peptide. biorxiv.orgbiorxiv.org

While these models have been crucial, there is a need for the development of more advanced and refined animal models. Future models should aim to more closely replicate the complexity of human diseases, for instance, by incorporating genetic predispositions or comorbidities. The use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, could provide more translatable data on the effects of Cortistatin-14 on the human immune system.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully unravel the complex signaling networks regulated by Cortistatin-14, future research will increasingly rely on the integration of multi-omics technologies. nih.govresearchgate.net These high-throughput approaches, including genomics, transcriptomics (RNA-seq), proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system in response to Cortistatin-14. mdpi.comhapres.com

Transcriptomics (RNA-seq): Has been used to study gene expression changes in cortistatin-expressing interneurons, revealing alterations in pathways related to calcium signaling and axon development. researchgate.neteneuro.org This approach can identify the genes and pathways that are switched on or off by Cortistatin-14 signaling in different cell types and disease states.

Proteomics and Metabolomics: These techniques can identify the specific proteins and metabolites whose levels or activities are altered by Cortistatin-14. mdpi.com This provides a more direct picture of the functional consequences of receptor activation. Combined proteomic and metabolomic analyses have been used to study the effects of somatostatin, a related peptide, revealing comprehensive regulatory networks. mdpi.com

Integrating these different omics datasets is a powerful strategy for building a holistic understanding of Cortistatin-14's mechanism of action. researchgate.netbiorxiv.org By correlating changes in gene expression with alterations in protein levels and metabolic profiles, researchers can construct detailed signaling maps. This systems-level approach will be invaluable for identifying novel drug targets within the Cortistatin-14 pathway and for discovering biomarkers that could predict therapeutic responses in patients.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Cortistatin14 in preclinical research?

Answer:

Synthesizing this compound requires adherence to validated protocols for peptide synthesis, such as solid-phase peptide synthesis (SPPS), followed by purification via reverse-phase HPLC. Characterization should include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Ensure detailed documentation of solvent systems, reaction conditions, and yield calculations to enable reproducibility . For novel derivatives, elemental analysis and chromatographic purity assessments (>95%) are critical. Always compare spectral data with published literature for known analogs to validate identity.

Basic: How should researchers formulate hypothesis-driven research questions when investigating this compound’s biological mechanisms?

Answer:

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

- Independent variable: this compound concentration.

- Dependent variable: Inhibition of cAMP signaling in neuronal cells.

- Hypothesis: "this compound reduces cAMP levels via somatostatin receptor subtype-2 (SSTR2) in a dose-dependent manner."

Align objectives with gaps identified in literature reviews, ensuring specificity and testability. Avoid overly broad questions; instead, focus on mechanistic pathways or comparative efficacy against related peptides .

Advanced: How can researchers resolve contradictions in published data on this compound’s receptor binding affinity across studies?

Answer:

Contradictions often arise from methodological variability (e.g., assay conditions, cell lines). To address this:

- Conduct a systematic comparative analysis using standardized protocols (e.g., radioligand binding assays under identical buffer conditions).

- Apply meta-analytical tools to assess heterogeneity and publication bias.

- Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).

- Discuss potential confounding factors (e.g., peptide stability, batch-to-batch variability) in the limitations section .